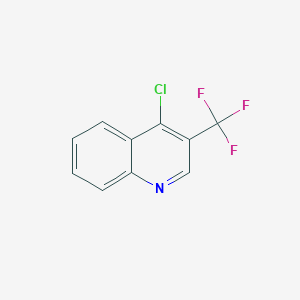

4-Chloro-3-(trifluoromethyl)quinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUSBWZTFPLCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450137 | |

| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-93-0 | |

| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 4 Chloro 3 Trifluoromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloro Position

The chloro group at the C4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of both the nitrogen atom within the quinoline nucleus and the adjacent trifluoromethyl group. These features stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the chloride ion.

A wide array of nucleophiles can be employed to displace the C4 chloro group, leading to a diverse range of substituted quinolines. Common nucleophiles include:

Amines: Primary and secondary amines react readily to form 4-aminoquinoline (B48711) derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides yields the corresponding 4-ether derivatives.

Thiols and Thiophenoxides: Thiolates react to form 4-thioether compounds. For instance, thiophenol can be used to introduce a phenylthio group at the C4 position. arkat-usa.orgresearchgate.net

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can serve as a precursor for other functionalities, such as amines via reduction or triazoles via cycloaddition reactions. arkat-usa.orgresearchgate.net

The general conditions for these substitutions can vary, but they typically involve heating the 4-chloro-3-(trifluoromethyl)quinoline with the nucleophile in a polar solvent. The ease of these reactions makes the C4 position a primary site for molecular diversification. researchgate.netnih.govmdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Butylamine | 4-(Butylamino)quinoline | Neat, heating (120-130 °C) |

| Thiophenol | 4-(Phenylthio)quinoline | Solvent, heating |

| Sodium Azide | 4-Azidoquinoline | Polar solvent (e.g., NMP), room temperature |

| Hydrazine (B178648) | 4-Hydrazinoquinoline | Solvent, heating |

Functional Group Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is known for its high stability and is generally robust under many reaction conditions. tcichemicals.com This stability is attributed to the strength of the carbon-fluorine bonds. Consequently, transformations of the -CF3 group itself are challenging and typically require harsh reaction conditions or specialized reagents. tcichemicals.com

One of the few known transformations is the hydrolysis of the trifluoromethyl group to a carboxylic acid group (-COOH). This reaction is difficult to achieve on aromatic systems and often requires aggressive reagents like fuming sulfuric acid, sometimes in the presence of a catalyst such as boric acid. rsc.orgresearchgate.net The extreme conditions needed for this conversion limit its synthetic utility, especially for complex molecules with sensitive functional groups.

Selective reduction of the -CF3 group is also a challenging transformation. While methods exist for the reduction of some trifluoromethyl compounds, they are not broadly applicable and often depend on the specific molecular context. researchgate.net For this compound, the -CF3 group is expected to be unreactive under standard synthetic conditions, allowing chemists to perform a wide range of modifications at other sites of the molecule without affecting this moiety.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). This is due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the aromatic rings, particularly the pyridine (B92270) ring. The presence of two additional deactivating groups, the chloro and trifluoromethyl substituents, further diminishes the ring's reactivity towards electrophiles.

When EAS reactions do occur, they proceed preferentially on the benzene ring (carbocyclic ring) rather than the pyridine ring (heterocyclic ring). Substitution typically occurs at the C5 and C8 positions, as these positions are least affected by the deactivating nitrogen atom. The intermediates formed by attack at these positions are more stable. libretexts.org

For this compound, any electrophilic substitution would be challenging and require forcing conditions. For example, nitration, if successful, would be expected to yield a mixture of 5-nitro and 8-nitro derivatives. rsc.org The precise ratio of these products would depend on the specific reaction conditions and the subtle directing effects of the substituents on the other ring.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of Quinoline

| Position | Reactivity toward Electrophiles | Reason |

|---|---|---|

| C2, C4 | Highly Deactivated | Strongly influenced by electron-withdrawing nitrogen. |

| C3 | Deactivated | Influenced by nitrogen. |

| C5, C8 | Most Favorable Sites | Furthest from the deactivating nitrogen; more stable cationic intermediate. |

| C6, C7 | Deactivated | Less favorable than C5/C8. |

Coupling Reactions for Extended Conjugated Systems

The chloro group at the C4 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction involves the palladium-catalyzed coupling of the C4 position with an organoboron reagent, typically a boronic acid or a boronate ester. nih.govorganic-chemistry.orgresearchgate.net This reaction effectively replaces the chlorine atom with an aryl, heteroaryl, or vinyl group, allowing for the synthesis of extended π-conjugated systems. rsc.org

The general reaction scheme involves a palladium(0) catalyst, a suitable ligand (e.g., a phosphine), and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. rsc.org This methodology provides a versatile route to a wide range of 4-aryl- and 4-vinyl-3-(trifluoromethyl)quinolines. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, the C4 position can also be functionalized to form bonds with heteroatoms like nitrogen, oxygen, and sulfur through various cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. rsc.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is often preferred over classical SNAr for its broader substrate scope and milder conditions, providing access to diverse 4-aminoquinoline derivatives. rsc.org

Ullmann Condensation: The Ullmann reaction, particularly for C-O and C-N bond formation, is a copper-catalyzed cross-coupling reaction. wikipedia.org It can be used to couple this compound with alcohols, phenols (C-O coupling), or amines (C-N coupling, also known as the Goldberg reaction). researchgate.netorganic-chemistry.org While often requiring higher temperatures than palladium-catalyzed methods, the Ullmann condensation is a valuable tool, especially for certain substrates where palladium catalysis may be less effective. wikipedia.orgmdpi.com

Oxidation and Reduction Pathways of the Quinoline Nucleus and Substituents

The quinoline nucleus exhibits distinct reactivity under oxidative and reductive conditions.

Oxidation: The quinoline ring is relatively resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the benzene portion of the ring system is preferentially cleaved, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). vedantu.comwikipedia.orggoogle.com The pyridine ring remains intact due to its lower electron density. Oxidation can also occur at the nitrogen atom to form a quinoline N-oxide, though this typically requires reagents like peroxy acids.

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) or reduction with agents like tin and hydrochloric acid typically reduces the pyridine ring selectively, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comvedantu.comnih.govacs.orgresearchgate.net The complete reduction of both rings to form decahydroquinoline (B1201275) requires more forcing conditions. vedantu.com The chloro and trifluoromethyl substituents are generally stable under these reductive conditions.

Table 3: Summary of General Reactivity

| Reaction Type | Primary Site of Reactivity | Typical Products |

|---|---|---|

| Nucleophilic Substitution | C4-Cl | 4-Amino, 4-Alkoxy, 4-Thioether derivatives |

| Electrophilic Substitution | C5 and C8 | 5-Nitro/8-Nitro derivatives (under harsh conditions) |

| Suzuki-Miyaura Coupling | C4-Cl | 4-Aryl/Vinyl derivatives |

| Buchwald-Hartwig Amination | C4-Cl | 4-Amino derivatives |

| Oxidation (Strong) | Benzene Ring | Pyridine-2,3-dicarboxylic acid |

| Reduction (Catalytic) | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline derivatives |

Annulation and Cyclization Reactions to Form Fused Heterocycles

The reactivity of the chlorine atom at the C-4 position and the influence of the electron-withdrawing trifluoromethyl group at the C-3 position make this compound a versatile precursor for the synthesis of various fused heterocyclic systems. These reactions typically proceed through a nucleophilic substitution of the chloro group by a binucleophilic reagent, followed by an intramolecular cyclization to construct a new heterocyclic ring fused to the quinoline core.

One of the most significant applications of this compound in this context is the synthesis of pyrazolo[3,4-b]quinolines. This class of compounds is of considerable interest due to their diverse biological activities. The general strategy involves the reaction of the quinoline derivative with hydrazine or its substituted counterparts.

The reaction mechanism commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electron-deficient C-4 carbon of the quinoline ring, leading to the displacement of the chloride ion. The resulting intermediate, a 4-hydrazino-3-(trifluoromethyl)quinoline, possesses a nucleophilic amino group in proximity to the electrophilic carbon of the trifluoromethyl group or an adjacent carbon on the quinoline ring, setting the stage for an intramolecular cyclization. The subsequent ring-closure, followed by aromatization, yields the thermodynamically stable fused pyrazolo[3,4-b]quinoline system. The trifluoromethyl group remains as a key substituent on the newly formed pyrazole (B372694) ring.

While specific experimental details for the direct use of this compound are not extensively documented in publicly available literature, the synthesis of analogous 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline derivatives has been reported, indicating the viability of this synthetic route colab.ws. The general conditions for such reactions often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to facilitate the nucleophilic substitution and subsequent cyclization.

The following table summarizes the key transformation in the synthesis of 3-(trifluoromethyl)pyrazolo[3,4-b]quinolines from a 4-chloroquinoline (B167314) precursor.

| Reactant 1 | Reactant 2 | Fused Heterocycle Formed | Key Reaction Steps | Significance of Product |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline | 1. Nucleophilic substitution of the C4-chloro group by hydrazine. 2. Intramolecular cyclization involving the hydrazino group and the quinoline ring. 3. Aromatization to form the stable fused pyrazole ring. | Core structure in compounds with potential biological and pharmacological activities. |

Further research in this area is likely to expand the scope of binucleophiles used, potentially leading to the synthesis of other fused systems such as thienoquinolines, oxazoloquinolines, or thiazoloquinolines, by employing reagents like amino thiols or amino alcohols. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the regioselectivity and efficiency of these cyclization reactions.

Spectroscopic and Structural Elucidation of 4 Chloro 3 Trifluoromethyl Quinoline and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides definitive evidence for the molecular structure of trifluoromethylated quinolines.

¹H NMR: The proton NMR spectrum of a quinoline (B57606) derivative reveals signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of the five protons on the quinoline ring system of 4-Chloro-3-(trifluoromethyl)quinoline would allow for the assignment of each proton to its specific position. For instance, in related compounds like 2-methyl-4-(trifluoromethyl)quinoline, aromatic protons are observed in multiplets between δ 8.10 and 7.54 ppm. wiley-vch.de

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the trifluoromethyl group (CF₃) typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF). beilstein-archives.org For example, in a series of 6-amino-4-(trifluoromethyl)quinoline derivatives, the CF₃ carbon was identified as a quartet with a coupling constant of approximately 274.6 Hz. beilstein-journals.org The other nine carbon atoms of the quinoline ring would exhibit distinct chemical shifts based on their electronic environment, influenced by the chloro and trifluoromethyl substituents.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial tool. It typically shows a singlet for the CF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift provides insight into the electronic environment of the CF₃ group. In various 4-(trifluoromethyl)quinoline (B1586426) derivatives, this singlet is consistently observed in the range of δ -61 to -63 ppm (relative to CFCl₃). wiley-vch.debeilstein-archives.org This characteristic signal is a key identifier for the trifluoromethyl moiety.

Table 1: Typical NMR Chemical Shift Ranges for 4-(Trifluoromethyl)quinoline Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹⁹F | -CF₃ | -61.0 to -63.0 | Singlet (s) | wiley-vch.debeilstein-archives.org |

| ¹³C | -CF₃ | ~123 | Quartet (q) | beilstein-archives.orgrsc.org |

| ¹³C | Aromatic C | 118 to 160 | Singlet (s) or Doublet (d) | wiley-vch.de |

| ¹H | Aromatic H | 7.5 to 8.2 | Multiplet (m) or Doublet (d) | wiley-vch.de |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons on the aromatic rings. It would be used to trace the sequence of protons H-5 through H-8 on the benzo-fused portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon of the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the placement of substituents. For this compound, HMBC would show correlations from the quinoline protons to the carbons C-4 (bearing the chloro group) and C-3 (bearing the CF₃ group), as well as to the carbon of the CF₃ group itself, thus confirming the substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₅ClF₃N), the calculated molecular weight is approximately 231.6 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two peaks would be expected: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2)⁺. miamioh.edu

The fragmentation of quinoline derivatives upon electron impact is well-documented. mcmaster.ca Key fragmentation pathways for this compound would likely include:

Loss of a chlorine radical (•Cl): [M - Cl]⁺ is a common fragmentation for chloroaromatic compounds. nih.gov

Loss of a trifluoromethyl radical (•CF₃): [M - CF₃]⁺.

Loss of hydrogen cyanide (HCN): This is a characteristic fragmentation of the quinoline ring system, resulting in a [M - HCN]⁺ fragment ion. mcmaster.carsc.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), provides information about the functional groups and bonding within a molecule. nih.gov The spectra are complementary and together provide a comprehensive vibrational profile.

For this compound, characteristic vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100–3000 cm⁻¹. scialert.net

Quinoline ring vibrations (C=C and C=N stretching): A series of sharp bands are expected in the 1650–1400 cm⁻¹ region, which are characteristic of the heterocyclic aromatic system. dergipark.org.tr

C-F stretching vibrations: The CF₃ group gives rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1350–1100 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is generally found in the 850–550 cm⁻¹ region. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate the vibrational spectra, aiding in the precise assignment of observed experimental bands to specific molecular motions. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=C / C=N Ring Stretch | 1650 - 1400 | Medium-Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong |

| C-Cl Stretch | 850 - 550 | Medium-Strong |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule. Quinoline and its derivatives are known to be fluorescent. nih.gov

UV-Visible Absorption: The absorption spectrum of quinoline derivatives typically shows multiple bands in the UV region (250–400 nm). nih.gov These bands correspond to π → π* electronic transitions within the aromatic quinoline system. beilstein-journals.org The position and intensity of these absorption maxima are influenced by the nature and position of substituents. The electron-withdrawing chloro and trifluoromethyl groups on this compound are expected to modulate the energies of the molecular orbitals and thus the absorption wavelengths compared to unsubstituted quinoline.

Fluorescence Emission: Upon excitation with an appropriate wavelength of light, many quinoline derivatives exhibit fluorescence. nih.gov The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition. The difference between the absorption and emission maxima is known as the Stokes shift. nih.gov The quantum yield of fluorescence, a measure of the efficiency of the emission process, can also be determined. These photophysical properties are highly dependent on the molecular structure and solvent environment. beilstein-archives.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The spatial arrangement of the atoms and substituents.

Crystal Packing: How the molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as π-π stacking or halogen bonding.

The structure of similar compounds, such as 3-bromomethyl-2-chloro-quinoline, has been determined using this technique, confirming the planarity of the quinoline ring system and revealing details of intermolecular forces that stabilize the crystal structure. researchgate.net Such an analysis for this compound would provide an unambiguous confirmation of its structure and offer insights into its solid-state properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. nih.govijcce.ac.ir For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. ijcce.ac.irnih.gov

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining the chemical reactivity, kinetic stability, and charge transfer interactions within the molecule. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. nih.gov For instance, studies on various quinoline derivatives have shown that the introduction of electron-withdrawing groups, such as the trifluoromethyl (CF3) group, can significantly lower the energy gap, thereby enhancing the molecule's chemical reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Quinoline Derivatives

| Property | Description | Typical Findings for Quinoline Derivatives |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Charge density is often located on the quinoline ring system. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influenced by substituents; electron-withdrawing groups lower the energy. nih.gov |

| Energy Gap (ΔE) | The difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Varies significantly with substitution, typically in the range of 1.8 to 4.0 eV. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Calculated to understand the molecule's interaction with polar solvents and receptors. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. nih.gov For quinoline derivatives, which are known to target various enzymes like kinases and proteases, docking studies have revealed key interactions that govern their binding affinity. researchgate.netnih.govmdpi.com

In the context of 4-chloro-3-(trifluoromethyl)quinoline, docking simulations would place the molecule into the active site of a target protein to evaluate its binding mode. Typical interactions observed for similar quinoline-based inhibitors include:

Hydrogen Bonds: The nitrogen atom of the quinoline ring often acts as a hydrogen bond acceptor, interacting with backbone amide protons of hinge region residues in kinases. nih.govmdpi.com

Hydrophobic Interactions: The aromatic quinoline scaffold and substituents like the trifluoromethyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The planar quinoline ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or histidine. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules. nih.gov

For quinoline derivatives, both 2D and 3D-QSAR studies have been successfully applied to model their antimalarial and anticancer activities. nih.govnih.gov The process involves several steps:

Data Set Preparation: A series of quinoline analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule, which can be constitutional, topological, physicochemical, or quantum chemical in nature. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are used to build a predictive model. researchgate.netresearchgate.net

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed using internal (e.g., cross-validation) and external validation techniques. nih.govucm.es

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful as they provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov These maps offer direct visual guidance for modifying the structure of a lead compound, such as this compound, to enhance its biological efficacy.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are crucial for elucidating the detailed mechanisms of chemical reactions. mdpi.com They allow for the characterization of transition states, intermediates, and reaction pathways, providing insights into reaction kinetics and thermodynamics that are often difficult to obtain experimentally. researchgate.net

For a molecule like this compound, computational studies can be applied to understand its synthesis and reactivity. For example, the introduction of the trifluoromethyl group, a common step in the synthesis of many pharmaceuticals, can be investigated. montclair.edu Computational analysis can help determine the most plausible reaction pathway by calculating the activation energies for different proposed steps. rsc.org Similarly, the mechanisms of reactions involving the chloro substituent, such as nucleophilic aromatic substitution, can be explored. Computational studies can model the entire catalytic cycle for metal-catalyzed reactions, identifying the rate-determining step and explaining the role of catalysts and reagents. rsc.orgacs.org

Analysis of Solvent-Solute Interactions and Conformational Landscapes

The solvent environment can significantly influence the properties, reactivity, and conformational preferences of a molecule. researchgate.net Computational methods are employed to model these effects explicitly (by including individual solvent molecules) or implicitly (by representing the solvent as a continuous medium). The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in DFT calculations to simulate the behavior of molecules in different solvents. researchgate.net

By performing calculations in both the gas phase and in various solvents, researchers can quantify the effect of the solvent on properties like electronic absorption spectra and molecular stability. researchgate.net For this compound, computational analysis can predict how its conformational landscape—the collection of all accessible low-energy shapes—changes in different environments, from nonpolar to polar solvents. researchgate.net Understanding solvent-solute interactions is critical for predicting solubility, reaction outcomes, and the behavior of the molecule in biological systems. dntb.gov.uamdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be used to interpret experimental spectra and confirm molecular structures. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to calculate the 1H and 13C NMR chemical shifts of molecules. ijcce.ac.ir These predicted values are often in good agreement with experimental data, aiding in the assignment of complex spectra. nih.gov

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net The calculated vibrational modes are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations can help understand the nature of electronic transitions within the molecule.

Table 2: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters | Application |

|---|---|---|---|

| NMR | DFT (GIAO) | Chemical Shifts (δ) | Structural elucidation and assignment of proton and carbon signals. ijcce.ac.ir |

| IR & Raman | DFT | Vibrational Frequencies (cm⁻¹) | Assignment of functional group vibrations and confirmation of molecular structure. researchgate.net |

| UV-Visible | TD-DFT | Absorption Wavelength (λmax), Oscillator Strength (f) | Interpretation of electronic spectra and analysis of electronic transitions. researchgate.net |

Biological and Pharmacological Investigations of 4 Chloro 3 Trifluoromethyl Quinoline and Analogues

In Vitro and In Vivo Biological Activity Profiling

Anticancer Activities and Cytotoxicity Studies

Derivatives of the 4-chloro-3-(trifluoromethyl)quinoline scaffold have been investigated for their potential as anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines. Research has focused on designing analogues that can selectively target pathways crucial for tumor growth and survival.

A notable analogue, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide , also known as CHMFL-KIT-64 , was developed as a potent inhibitor of c-KIT kinase, a key driver in gastrointestinal stromal tumors (GISTs). nih.gov This compound exhibited potent activity against wild-type c-KIT and a broad spectrum of drug-resistant mutants. nih.gov In in vivo studies, CHMFL-KIT-64 demonstrated significant antitumor efficacy in mouse models bearing tumors with specific c-KIT mutations (T670I, D820G, and Y823D). nih.gov

Another study explored a series of 2-anilinoquinolines, including a derivative featuring a 4-chloro-3-(trifluoromethyl)aniline moiety. This particular compound displayed more remarkable antiproliferative effects against melanoma and breast cancer cell panels compared to the reference drug sorafenib. nih.gov The cytotoxic potential of 4-substituted quinoline (B57606) derivatives has been linked to their ability to induce caspase-dependent apoptosis, a form of programmed cell death, which is often associated with the generation of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential. nih.gov

| c-KIT Mutant | IC₅₀ (nM) |

|---|---|

| WT | Data Not Specified |

| V559D | Data Not Specified |

| L576P | Data Not Specified |

| K642E | Data Not Specified |

| T670I | Data Not Specified |

| D816V | Data Not Specified |

| D820G | Data Not Specified |

| N822K | Data Not Specified |

| Y823D | Data Not Specified |

Antimicrobial and Antifungal Efficacy Evaluations

The quinoline framework is a well-established pharmacophore in antimicrobial drug discovery. nih.gov The presence of halogen and trifluoromethyl groups can enhance the lipophilicity and membrane permeability of these compounds, often leading to improved antimicrobial efficacy.

While specific studies on the antimicrobial activity of this compound are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights. For instance, studies on novel fluorinated quinoline analogues have demonstrated good antifungal activity against a range of phytopathogenic fungi. nih.gov Some of these compounds exhibited over 80% activity against S. sclerotiorum and R. solani at a concentration of 50 μg/mL. nih.gov Similarly, chalcone (B49325) derivatives bearing trifluoromethyl substituents have been synthesized and shown to possess varying degrees of antibacterial and antifungal activity against pathogenic strains like Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. mdpi.com These findings suggest that the trifluoromethyl-quinoline scaffold is a promising template for developing new antimicrobial and antifungal agents. nih.govmdpi.com

Antiviral Properties and Mechanism of Action Studies

Quinoline derivatives have garnered significant attention for their antiviral potential against a wide range of viruses, including Zika virus, MERS-CoV, and SARS-CoV-2. nih.govscienceopen.com The mechanism of action is often multifaceted, with some analogues interfering with viral entry, replication, or egress.

For example, a series of quinoline compounds were evaluated for their activity against SARS-CoV-2, with some showing similar or stronger inhibitory effects than the reference drug chloroquine. scienceopen.com The EC₅₀ values for these compounds ranged from 1.5 to 5.9 μM in Vero 76 and Caco-2 cells, respectively. scienceopen.com It is hypothesized that these quinoline-based compounds may share a mechanistic basis with chloroquine, potentially by altering endosomal pH and interfering with viral replication processes. scienceopen.com The introduction of a trifluoromethyl group into various heterocyclic structures has been shown to significantly increase antiviral properties, suggesting that this compound analogues could be promising candidates for antiviral drug development. nih.govmdpi.com

Molecular Mechanism of Action Elucidation

Enzyme Inhibition Studies (e.g., Kinases, Dihydroorotate Dehydrogenase)

A primary mechanism through which quinoline analogues exert their anticancer effects is via the inhibition of specific enzymes that are critical for cancer cell proliferation and survival.

Kinase Inhibition: As previously mentioned, the analogue CHMFL-KIT-64 , which contains the 2-(4-Chloro-3-(trifluoromethyl)phenyl) moiety, is a potent inhibitor of c-KIT kinase. nih.gov It functions as a type II kinase inhibitor, targeting both wild-type and a wide array of clinically relevant drug-resistant mutants of c-KIT. nih.gov Another analogue, a 2-anilinoquinoline derivative with a 4-chloro-3-(trifluoromethyl)aniline group, was investigated for its effect on the Raf kinase pathway. nih.gov Interestingly, while this compound showed potent antiproliferative activity, its direct inhibition of Raf kinase was modest, suggesting its anticancer effects may be mediated through other mechanisms or that the specific linkage to the quinoline core is crucial for potent enzyme inhibition. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer therapy as it restricts the growth of rapidly proliferating cells. nih.govrsc.org Numerous quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH). rsc.org Structure-activity relationship (SAR) studies of quinoline-based DHODH inhibitors have shown that a carboxylic acid group at the 4-position of the quinoline ring is often crucial for potent activity, forming key interactions within the enzyme's binding pocket. nih.govnih.gov For example, potent quinoline-based analogues have been discovered with IC₅₀ values as low as 9.71 nM against DHODH. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide derivative (CHMFL-KIT-64) | c-KIT Kinase Mutants | Potent (Specific nM values not provided in abstract) | nih.gov |

| Quinoline Carboxylic Acid Analogue (Compound 41) | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM | nih.gov |

| Quinoline Carboxylic Acid Analogue (Compound 43) | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 nM | nih.gov |

| 2-Anilinoquinoline derivative | Raf Kinase | Modest Inhibition | nih.gov |

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound analogues are often mediated by their interaction with specific cellular receptors, leading to the modulation of downstream signaling pathways that control cell growth, proliferation, and survival.

The binding of quinoline-based inhibitors to receptor tyrosine kinases like c-KIT is a key example. Docking studies and co-crystal structures reveal how these molecules fit into the ATP-binding pocket of the kinase domain. nih.gov For instance, the quinoline nitrogen can form hydrogen bonds with key residues in the hinge region of the kinase, while lipophilic moieties like the trifluoromethylphenyl group occupy hydrophobic pockets, contributing to the inhibitor's potency and selectivity. nih.gov The inhibition of c-KIT by CHMFL-KIT-64 effectively blocks the downstream signaling cascade, which includes pathways like PI3K-AKT and MAPK, thereby inhibiting tumor cell proliferation and inducing apoptosis. nih.govnih.gov

DNA Intercalation and Interference with Nucleic Acid Synthesis

The quinoline scaffold is a well-established pharmacophore known for its interaction with nucleic acids, a mechanism central to the therapeutic effect of many quinoline-based drugs. While direct studies on this compound are limited, the biological activities of analogous compounds suggest potential mechanisms of action involving DNA intercalation and interference with nucleic acid synthesis.

Quinoline derivatives can exert their effects by inserting themselves between the base pairs of the DNA double helix, a process known as intercalation. iosrjournals.orgnih.govresearchgate.netnih.gov This interaction can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. biomol.com The planar aromatic ring system of the quinoline core is a key structural feature that facilitates this insertion. bohrium.com For instance, the well-known antimalarial drug chloroquine, a 4-aminoquinoline (B48711) derivative, has been shown to intercalate into double-stranded DNA (dsDNA). nih.govresearchgate.netnih.gov This binding is entropically driven and can disrupt normal DNA processing. nih.govresearchgate.net

Furthermore, quinolones, a class of synthetic broad-spectrum antibacterial agents, are known to interfere with nucleic acid synthesis by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. biomol.com These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to the cessation of bacterial DNA synthesis. biomol.com While this compound is not a classic quinolone antibiotic, the ability of the broader quinoline class to interact with enzymes involved in nucleic acid metabolism suggests a potential avenue of investigation for this compound and its analogues. Some quinoline derivatives have also been investigated as inhibitors of reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV. tubitak.gov.tr

The biological activity of this compound and its analogues could, therefore, be attributed to one or both of these mechanisms. The presence of the electron-withdrawing chloro and trifluoromethyl groups can influence the electronic properties of the quinoline ring, potentially modulating its DNA binding affinity and interaction with related enzymes.

Structure-Activity Relationship (SAR) Studies

The biological and pharmacological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. biointerfaceresearch.com Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how structural modifications influence the therapeutic potential of these compounds and for the rational design of new, more effective agents.

Impact of Substituent Position and Nature on Biological Potency

The biological potency of quinoline analogues is significantly influenced by the specific placement and chemical properties of various substituents. biointerfaceresearch.comrsc.org For instance, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity. pharmacy180.comacs.org The introduction of a methyl group at the 3-position has been shown to reduce activity, while an additional methyl group at the 8-position can abolish it completely. pharmacy180.com

The nature of the substituent also plays a critical role. Electron-donating groups, such as a methoxy (B1213986) group at the 2-position, have been shown to enhance the antimalarial activity of certain quinoline-imidazole hybrids. rsc.org Conversely, the presence of an electron-withdrawing chlorine atom at the same position can lead to a loss of activity. rsc.org In some cases, halogen substitutions are beneficial; for example, a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org

The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives based on available research:

| Position | Substituent | Effect on Biological Activity | Reference |

| 2 | OCH₃ (electron-donating) | Enhanced antimalarial activity in some hybrids | rsc.org |

| 2 | Cl (electron-withdrawing) | Loss of antimalarial activity in some hybrids | rsc.org |

| 3 | CH₃ | Reduced antimalarial activity | pharmacy180.com |

| 4 | Dialkylaminoalkyl side chain | Optimal for antimalarial activity | pharmacy180.com |

| 6 | Br | Essential for activity improvement in some cases | rsc.org |

| 7 | Cl | Optimal for antimalarial activity | pharmacy180.comacs.org |

| 8 | CH₃ | Abolishes antimalarial activity | pharmacy180.com |

Fluorination Effects on Pharmacological Profiles (Lipophilicity, Metabolic Stability)

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a common strategy in medicinal chemistry to modulate their pharmacological profiles. nih.govtandfonline.com Fluorination can significantly alter key properties like lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.comnih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. researchgate.net Consequently, introducing fluorine at a metabolically vulnerable position can block oxidation and improve the metabolic stability of a drug, leading to a longer half-life and improved bioavailability. tandfonline.comresearchgate.netnih.gov However, this is not always the case, and in some instances, fluorination has not led to an improvement in metabolic stability. researchgate.netnih.gov For example, one study found that replacing a methoxy group with a trifluoromethoxy group did not confer additional metabolic stability. acs.org

The trifluoromethyl group in this compound is expected to enhance both its lipophilicity and metabolic stability, which are generally desirable properties for therapeutic agents.

Design Principles for New Therapeutic Agents Based on Quinoline Scaffolds

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netnih.gov This versatility has made it a central template for the design of new therapeutic agents. researchgate.netmdpi.com Several design principles guide the development of novel quinoline-based drugs.

One common approach is molecular hybridization , which involves combining the quinoline core with other pharmacophores to create hybrid molecules with potentially enhanced or synergistic activities. nih.gov For example, quinoline-chalcone hybrids have been designed and synthesized as potential anticancer agents. nih.gov This strategy aims to leverage the biological activities of both parent scaffolds to create a more potent and selective therapeutic.

Another key design principle is the structure-based design and optimization of substituents on the quinoline ring to improve target affinity and selectivity. researchgate.netmdpi.com This often involves computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict how different structural modifications will affect the biological activity of the compound. mdpi.comnih.gov For instance, SAR studies have shown that specific substitutions at the 7-position of the quinoline ring are crucial for the antimalarial activity of 4-aminoquinolines. acs.orgoup.com

Furthermore, the design of new quinoline-based agents often focuses on targeting specific biological pathways implicated in disease. For example, numerous quinoline derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov By designing quinolines that selectively inhibit specific kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects. nih.gov

Interaction with Biological Systems (e.g., Cell-Penetrating Peptides)

The interaction of small molecules with biological systems is a complex process that governs their therapeutic efficacy. One area of interest is the use of cell-penetrating peptides (CPPs) to enhance the intracellular delivery of therapeutic agents. nih.gov CPPs are short peptides that can traverse cellular membranes and can be conjugated to various cargo molecules, including small-molecule drugs, to facilitate their entry into cells. nih.govmdpi.com

The potential for conjugating quinoline derivatives to CPPs represents a promising strategy for improving their therapeutic index. Such a bioconjugate could potentially overcome issues of poor cell permeability and increase the concentration of the quinoline compound at its intracellular site of action, thereby enhancing its biological effect. Molecular dynamics simulations have been used to study the interaction of CPPs with lipid bilayers, providing insights into the mechanisms by which they facilitate membrane translocation. nih.gov These studies suggest that CPPs can induce membrane curvature and, in some cases, form transient pores, which may be the initial steps in their cellular uptake. nih.gov

Advanced Applications and Emerging Research Areas

Applications in Materials Science

The quinoline (B57606) scaffold is a privileged structure in materials science, prized for its thermal and chemical stability, inherent fluorescence, and electron-transporting capabilities. researchgate.net The strategic placement of chloro and trifluoromethyl substituents on this scaffold enhances these properties, opening avenues for its use in high-performance materials.

Quinoline derivatives are foundational to a variety of fluorescent dyes and probes. nih.gov The combination of the quinoline ring system with an electron-withdrawing trifluoromethyl group can induce intramolecular charge transfer (ICT), a key characteristic for creating environmentally sensitive (solvatochromic) and fluorescent materials. nih.gov 4-Chloro-3-(trifluoromethyl)quinoline serves as a valuable precursor in this context. The reactive 4-chloro position allows for the facile introduction of various auxochromes and chromophores through nucleophilic substitution, enabling the fine-tuning of the molecule's photophysical properties, such as absorption/emission wavelengths and quantum yields. nih.govmdpi.com

For instance, an isomer, 4-Chloro-6-(trifluoromethyl)quinoline (B1586716), is explicitly noted for its use in producing fluorescent dyes essential for biological imaging and diagnostics. chemimpex.com The fluorescence of some trifluoromethyl quinolines has also been shown to be sensitive to pH, suggesting their potential as sensor dyes. biosynth.com Research into quinoline-based dyes is active, with ongoing development of new structures for applications such as photoinitiators in polymerization processes. nih.govmdpi.com

Table 1: Key Molecular Properties for Dye Applications

| Property | Significance in Dyes | Relevance of this compound |

|---|---|---|

| Fluorophore Core | The fundamental structure that emits light. | The quinoline ring system is an established fluorophore. |

| Trifluoromethyl Group | Modifies electronic properties, enhances stability, and can increase quantum yield. | Acts as a strong electron-withdrawing group, promoting ICT. nih.govnih.gov |

| Reactive Handle | A site for chemical modification to tune color and properties. | The C-4 chlorine atom is a prime site for nucleophilic substitution. nih.govmdpi.com |

| Photostability | Resistance to degradation under light exposure. | Fluorinated compounds often exhibit enhanced stability. |

The favorable electronic properties of quinoline derivatives make them promising candidates for components in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). researchgate.netresearchgate.netmdpi.com In these applications, the quinoline moiety can function as an electron-transporting material, a fluorescent emitter, or form the core of a sensitizing dye. researchgate.netankara.edu.tr

In the context of DSSCs, organic dyes play the crucial role of absorbing solar radiation and injecting electrons into a semiconductor (typically TiO₂) layer. researchgate.netmdpi.com Dyes based on a Donor-π-Acceptor (D-π-A) architecture have proven to be particularly effective. case.edu Quinoline derivatives can be engineered to fit this model, where the quinoline unit can act as an electron acceptor or part of the π-conjugated bridge. researchgate.netnih.gov

The performance of a DSSC dye is highly dependent on its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For efficient operation:

The LUMO must be higher in energy (more negative potential) than the conduction band of the semiconductor to ensure effective electron injection. nih.gov

The HOMO must be lower in energy (more positive potential) than the redox potential of the electrolyte to allow for efficient dye regeneration. nih.gov

The trifluoromethyl group in this compound is a potent electron-withdrawing group, which serves to lower both the HOMO and LUMO energy levels. This modification is a key strategy used by chemists to tune the electronic properties of sensitizer (B1316253) dyes to meet the specific energy level requirements for efficient charge transfer in DSSCs. researchgate.netresearchgate.net Researchers have successfully designed and synthesized novel quinoline-based sensitizers, demonstrating their potential to achieve significant power conversion efficiencies. case.eduresearchgate.net

Table 2: Role of Quinoline Derivatives in DSSC Components

| DSSC Component | Function | How Quinoline Derivatives Contribute |

|---|---|---|

| Photoanode | Supports the sensitizer dye and accepts injected electrons. | Quinoline dyes are adsorbed onto the TiO₂ surface. |

| Sensitizer Dye | Absorbs light and injects electrons into the photoanode. | Quinoline derivatives serve as the core of D-π-A sensitizers. researchgate.netnih.gov |

| Electrolyte | Regenerates the oxidized dye. | The dye's HOMO level must be compatible with the electrolyte's redox potential. nih.gov |

| Cathode | Catalyzes the reduction of the electrolyte. | Completes the electrical circuit. |

Potential in Agrochemical Development

Fluorinated compounds play a critical role in the modern agrochemical industry, with a significant percentage of commercial pesticides containing at least one fluorine atom. nih.gov The trifluoromethyl group is one of the most prevalent fluorine-containing moieties, valued for its ability to enhance the biological efficacy of a molecule. nih.gov It is strongly electron-withdrawing and can increase a compound's lipophilicity and metabolic stability, properties that improve its transport to the target site and its persistence. chemimpex.comnih.gov

Quinoline-based structures are also well-established in agrochemical research, known to exhibit a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.gov The combination of a quinoline scaffold with chloro and trifluoromethyl substituents, as seen in this compound, represents a promising strategy for the discovery of new crop protection agents.

Research on related compounds has demonstrated the viability of this approach:

Antifungal Activity: A study on novel fluorinated quinoline analogs showed that several derivatives possessed good to excellent activity against a range of phytopathogenic fungi, including S. sclerotiorum and R. solani. nih.gov

Herbicidal and Fungicidal Potential: Isomers such as 4-chloro-6-(trifluoromethyl)quinoline are utilized in the development of herbicides and fungicides. chemimpex.com The presence of both the chloro and trifluoromethyl groups is noted to contribute to the stability and effectiveness of these agents. chemimpex.com

The development of new agrochemicals is driven by the need to overcome resistance to existing treatments and to find more effective and environmentally benign solutions. mdpi.comnih.gov The scaffold of this compound provides a platform for creating diverse libraries of compounds for screening against various agricultural pests and diseases.

Role as Fluorinated Heterocyclic Building Blocks in Complex Molecule Synthesis

In medicinal chemistry, materials science, and agrochemistry, this compound is classified as a valuable fluorinated heterocyclic building block. achemblock.combldpharm.comfluorochem.co.uk Such building blocks are small, structurally distinct molecules that serve as precursors for the assembly of more complex molecular architectures. fluorochem.co.uk The utility of this specific compound stems from its combination of a stable, functional core (the trifluoromethyl-quinoline) and a reactive site (the 4-chloro group).

The chlorine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution. nih.govmdpi.com This allows for the strategic introduction of a wide array of functional groups, including amines, thiols, and alkoxides, to build more elaborate molecules. For example, the reaction of 4-chloroquinolines with various amines is a common and effective method for synthesizing libraries of 4-aminoquinoline (B48711) derivatives, a class of compounds investigated for numerous pharmacological activities. nih.gov

The trifluoromethyl group, while generally unreactive, profoundly influences the reactivity of the quinoline ring. Its strong electron-withdrawing nature activates the C-4 position toward nucleophilic attack, facilitating the substitution of the chlorine atom. This makes this compound a more reactive and versatile building block compared to its non-fluorinated counterparts. Its use as a starting material for synthesizing compounds with potential pharmacological properties has been noted in patent literature. google.com The continued development of synthetic methods utilizing such fluorinated building blocks is crucial for advancing the discovery of new drugs, materials, and agrochemicals. rsc.orgnih.gov

Intellectual Property and Patent Landscape Analysis

Patent Applications Related to Quinoline (B57606) Derivatives

Numerous patents have been filed for the synthesis and application of quinoline-based compounds, underscoring their importance across various industries. benthamdirect.comeurekaselect.comresearchgate.net The inherent versatility of the quinoline scaffold allows for a wide range of structural modifications, leading to a vast number of derivatives with diverse biological activities. researchgate.net

While a direct patent for "4-Chloro-3-(trifluoromethyl)quinoline" as a standalone active ingredient is not readily found, the patent literature points towards its use as a key building block. For instance, a patent for the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate exists, a compound that can serve as a precursor to this compound. googleapis.com This suggests that the title compound is likely utilized in the subsequent synthesis of more elaborate patented molecules.

Several patents protect quinoline derivatives that are structurally related to this compound. For example, patent US4277607A describes a process for the preparation of 4-chloro-8-trifluoromethyl-quinoline, highlighting the established methods for creating such chlorinated and trifluoromethylated quinoline structures. google.com Another patent application, WO 2009/111061 A1, details a process for preparing intermediates of Sorafenib, a cancer drug, which involves reacting 4-chloro-3-(trifluoromethyl)aniline. googleapis.com This further supports the role of chloro-trifluoromethyl-phenyl moieties in the synthesis of patented pharmaceutical compounds.

The following interactive data table provides a summary of representative patent applications for related quinoline derivatives, showcasing the assignees, the nature of the invention, and their intended applications.

| Patent / Application Number | Assignee/Applicant | Title/Subject Matter | Sector Application |

| US4277607A | Not specified in snippet | Process for the preparation of 4-chloroquinolines | Pharmaceutical Intermediate |

| WO 2009/111061 A1 | Not specified in snippet | Process for the preparation of Sorafenib and salts thereof | Pharmaceutical |

| EP0113432A1 | Not specified in snippet | Chloromethyl quinoline derivatives, process for their preparation and their use | Agrochemical |

| US4715889A | Not specified in snippet | Quinoline derivatives and their use for controlling undesirable plant growth | Agrochemical |

| US9249103B2 | Oregon Health and Science University, US Department of Veterans Affairs | Compounds, compositions and associated methods comprising 3-aryl quinolines | Pharmaceutical |

Trends in Patenting for Trifluoromethylated Quinolines in Pharmaceutical and Agrochemical Sectors

The introduction of a trifluoromethyl (-CF3) group into a quinoline scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in patenting activity for trifluoromethylated quinolines in both the pharmaceutical and agrochemical industries.

In the pharmaceutical sector , there is a strong trend of patenting trifluoromethylated quinoline derivatives as anticancer agents. pharmaceutical-technology.com According to GlobalData, over 60 companies are actively involved in the development and patenting of quinoline derivatives for oncology. pharmaceutical-technology.com This high level of patent activity is driven by the potential of these compounds to act as kinase inhibitors and to target various signaling pathways implicated in cancer progression. nih.govjustia.com The patent landscape reflects a focus on developing novel chemical entities with improved efficacy and reduced side effects. nih.gov

In the agrochemical sector , trifluoromethylated quinolines are being patented for their potent fungicidal and herbicidal properties. google.com The trifluoromethyl group often imparts enhanced efficacy and a broader spectrum of activity against various plant pathogens and weeds. researchgate.net Patent applications in this area often focus on novel substitution patterns on the quinoline ring to overcome resistance and improve environmental safety profiles. A review of recent developments in fluorine-containing pesticides highlights the growing importance of such compounds in modern agriculture. researchgate.netresearchgate.net

The general trend in both sectors is a move towards more complex and highly substituted trifluoromethylated quinoline derivatives. This is driven by the need to discover new chemical entities with novel mechanisms of action and to secure strong intellectual property positions. The patent landscape suggests a sustained interest and investment in the research and development of this class of compounds.

The following table summarizes the key trends in patenting for trifluoromethylated quinolines in the pharmaceutical and agrochemical sectors.

| Sector | Key Drivers for Patenting | Focus of Recent Patent Applications | Notable Trends |

| Pharmaceutical | Enhanced metabolic stability, Increased binding affinity, Novel mechanisms of action for diseases like cancer. nih.gov | Kinase inhibitors, Anticancer agents, Modulators of various signaling pathways. pharmaceutical-technology.comjustia.com | Increasing number of patents for highly substituted and complex derivatives. pharmaceutical-technology.com Focus on overcoming drug resistance. |

| Agrochemical | Potent fungicidal and herbicidal activity, Broad-spectrum efficacy, Overcoming resistance in pests and weeds. google.comresearchgate.net | Novel fungicides, Herbicides with improved environmental profiles, Compounds with new modes of action. researchgate.netresearchgate.net | Growing number of patents for compounds with multiple fluorine-containing groups. researchgate.net Emphasis on sustainable and environmentally friendly solutions. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized quinolines like 4-Chloro-3-(trifluoromethyl)quinoline often relies on traditional methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

Key Research Thrusts:

Green Chemistry Approaches: The paradigm is shifting from conventional synthetic protocols to advanced green methodologies. tetrahedron-green-chem.comresearchgate.net This includes the use of greener solvents like ethanol and water, and the employment of effective, reusable green catalysts such as p-toluenesulfonic acid (p-TSA) and cerium nitrate. tetrahedron-green-chem.comresearchgate.net Formic acid, a renewable and biodegradable resource, has also emerged as a versatile catalyst for quinoline (B57606) synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com

Nanocatalysis: The use of nanocatalysts or nanocomposites presents a promising alternative for the efficient synthesis of quinolines. nih.govacs.org These catalysts offer advantages like high efficiency, reusability, and often allow for solvent-free reaction conditions, which significantly reduces the environmental impact. nih.gov

Metal-Free Synthesis: To avoid the costs and potential toxicity associated with transition-metal catalysts, metal-free synthesis strategies are being actively explored. nih.govacs.org These methods often involve the functionalization of C(sp³)–H bonds and tandem cyclization strategies, providing an environmentally friendly route to valuable quinoline structures. nih.govacs.org

Flow Chemistry and Automation: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Applying these techniques to the synthesis of this compound could lead to higher yields, purity, and more efficient production processes.

Challenges: The primary challenge lies in developing methods that are not only sustainable but also economically viable for large-scale production. Achieving high regioselectivity and yield for this specific multi-substituted quinoline under green conditions remains a significant hurdle.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Quinoline scaffolds are renowned for their wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govnih.govresearchgate.net The presence of the trifluoromethyl (-CF3) group is known to enhance metabolic stability and binding affinity to biological targets, making this compound a particularly promising candidate for drug discovery. mdpi.comresearchgate.net

Potential Therapeutic Areas:

Anticancer Agents: Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including cell cycle arrest, apoptosis, and inhibition of angiogenesis. scirp.org Substituted quinolines have been investigated as inhibitors of key targets like Epidermal Growth Factor Receptor (EGFR) and c-Kit kinase. nih.govtandfonline.com Future research could explore the inhibitory potential of this compound against specific kinases, such as SGK1, which has been identified as a potential target for other trifluoromethyl-quinoline derivatives. researchgate.net

Antimalarial Drugs: The 4-aminoquinoline (B48711) core is the basis for widely used antimalarial drugs like chloroquine. researchgate.netnih.gov Research has shown that trifluoromethyl-substituted quinolines can be effective against drug-resistant strains of Plasmodium falciparum. nih.govacs.org The development of new analogs based on the this compound structure could lead to novel therapeutics to combat resistant malaria.

Antiviral and Antibacterial Agents: Functionalized quinolines are being explored for their activity against various pathogens. nih.gov For instance, some derivatives have been screened for activity against SARS-CoV-2 Mpro and HIV-1 reverse transcriptase. nih.gov The unique electronic properties of this compound could be leveraged to design novel inhibitors of bacterial or viral enzymes.

Challenges: A major challenge is the identification of specific, novel biological targets for this compound. This requires extensive high-throughput screening and mechanism-of-action studies. Furthermore, optimizing the structure to enhance potency against a specific target while minimizing off-target effects and toxicity is a critical step in the drug development process.

Advanced Characterization Techniques for Complex Structures

The precise structural elucidation of complex, multi-substituted heterocyclic compounds is crucial for understanding their reactivity and structure-activity relationships (SAR). While standard techniques are informative, advanced methods are necessary to resolve complex structural features.

Advanced Spectroscopic and Analytical Methods:

| Technique | Application for this compound | Key Insights |

| 2D NMR Spectroscopy | Techniques like COSY, HSQC, and HMBC are essential for unambiguous assignment of ¹H and ¹³C signals, especially in a complex aromatic system. ijpsdronline.comresearchgate.net | Provides detailed connectivity information, confirming the substitution pattern and resolving overlapping signals that are common in 1D NMR. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass data, which is critical for confirming the elemental composition and identifying unknown by-products in synthesis. | Confirms molecular formula and helps in the structural elucidation of novel derivatives. mdpi.com |

| X-ray Crystallography | Offers definitive proof of the three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state. nih.gov | Provides crucial data for understanding solid-state packing and for validating computational models used in drug design. ijpsdronline.com |

| Density Functional Theory (DFT) | Computational analysis used to calculate molecular properties like dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. nih.gov | Correlates theoretical calculations with experimental data (e.g., NMR chemical shifts) to confirm structural assignments and predict reactivity. nih.gov |

Challenges: Obtaining high-quality single crystals suitable for X-ray diffraction can be a significant challenge for complex organic molecules. mdpi.com Additionally, interpreting complex 2D NMR spectra and correlating experimental data with computational models requires specialized expertise.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The use of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govmdpi.com These in silico approaches are highly applicable to the development of novel drugs based on the this compound scaffold.

Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the 3D structural features of quinoline derivatives with their biological activity. biointerfaceresearch.commdpi.com This allows for the prediction of the potency of novel, unsynthesized compounds.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com It can be used to predict the binding affinity and interaction modes of this compound derivatives with potential targets like kinases or proteases, guiding the design of more potent inhibitors. mdpi.com

Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target to identify promising hit compounds for further experimental testing. researchgate.net This approach can be used to explore derivatives of this compound for a wide range of therapeutic applications.

Generative Models: AI-driven generative models can design entirely new molecules with desired properties from scratch. mdpi.com By training these models on known active quinoline compounds, it is possible to generate novel structures based on the this compound core that are optimized for specific therapeutic targets.

Challenges: The accuracy of AI and ML models is highly dependent on the quality and quantity of the training data. slideshare.net For a specific and relatively novel compound like this compound, a lack of extensive biological data can limit the predictive power of these models. Furthermore, experimental validation of in silico predictions remains a critical and resource-intensive step. researchgate.net

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 4-Chloro-3-(trifluoromethyl)quinoline?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example, a bromomethyl-substituted aromatic precursor can react with ethyl 4-hydroxyquinoline-3-carboxylate derivatives in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 353 K for 3 hours, yielding the target compound with >95% purity after recrystallization . Alternative routes include Vilsmeier-Haack formylation or coupling reactions using trifluoroacetimidoyl chlorides as trifluoromethylating agents .

Advanced: How can catalytic asymmetric synthesis be applied to functionalize this compound?

Answer:

Chiral ferrocenyl-phosphine catalysts enable enantioselective annulation reactions. For instance, modified Morita-Baylis-Hillman (MBH) carbonates and pyrazolones undergo catalytic asymmetric cyclization to yield dihydropyrazolo-pyranoquinolines with high enantiomeric excess (e.g., >90% ee) . Dynamic kinetic resolution via SNAr with palladium catalysts can also achieve atroposelective synthesis of 3-arylquinoline derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns and trifluoromethyl group integrity . X-ray crystallography resolves molecular geometry; for example, disorder in the trifluoromethyl group (occupancy ratio 0.78:0.22) can be modeled using bond-distance restraints and riding H-atom refinement . High-resolution mass spectrometry (HRMS) and GC/HPLC validate purity (>97%) .

Advanced: How are structural ambiguities in crystallographic studies of fluorinated quinolines resolved?

Answer:

Disorder in flexible groups (e.g., trifluoromethyl) is addressed via split-atom refinement with occupancy parameters. For instance, in ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate, the trifluoromethyl group was refined with two positions (78.4%:21.6%) using isotropic displacement restraints and omitted outlier reflections . π-π stacking interactions (e.g., centroid distance 3.624 Å) further stabilize the crystal lattice .

Basic: What pharmacological activities are associated with this compound derivatives?

Answer:

Quinoline derivatives exhibit antitumor, antimalarial, and antiviral properties. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives show antibacterial activity via gyrase inhibition . Structural analogs with sulfonyl or morpholine substituents are explored as kinase inhibitors or probes for biological target engagement .

Advanced: What strategies improve regioselectivity in quinoline core functionalization?

Answer: